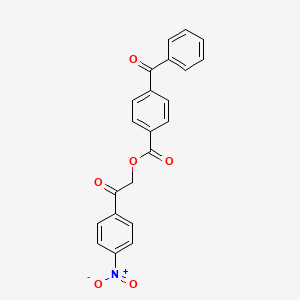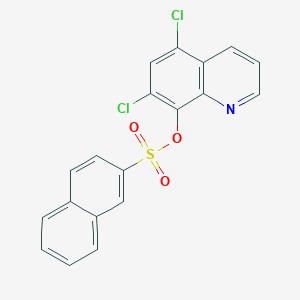
8-bromo-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a purine core The purine core is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
The synthesis of 8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be achieved through several synthetic routes. One common method involves the bromination of a suitable purine precursor, followed by the introduction of the fluorophenylmethyl group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane. The fluorophenylmethyl group can be introduced through a nucleophilic substitution reaction using a fluorophenylmethyl halide and a base, such as potassium carbonate, in an appropriate solvent.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using reagents like sodium azide or thiourea.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds. This typically involves the use of palladium catalysts and boronic acids.
科学研究应用
8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to biologically active purines. It may exhibit antiviral, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Research: The compound can be used as a molecular probe to study purine metabolism and signaling pathways in biological systems.
Chemical Synthesis:
作用机制
The mechanism of action of 8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase. This inhibition can lead to the accumulation of purine metabolites, affecting cellular processes and signaling pathways. Additionally, the compound may interact with nucleic acids, influencing DNA and RNA synthesis and function.
相似化合物的比较
8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties. Unlike caffeine, the compound has additional bromine and fluorine substituents, which may confer different biological activities.
Theophylline: Another purine derivative used as a bronchodilator. The presence of the fluorophenylmethyl group in the compound may result in distinct pharmacological effects compared to theophylline.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase. The compound’s unique substituents may provide different inhibitory profiles and therapeutic applications.
属性
分子式 |
C14H12BrFN4O2 |
|---|---|
分子量 |
367.17 g/mol |
IUPAC 名称 |
8-bromo-1-[(2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H12BrFN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3 |
InChI 键 |
AHCPQKBIDHCVSJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)
![2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B15010599.png)

![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15010635.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B15010637.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)
![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
